molecular formula C25H22BrN5OS B11667882 N'-[(1Z)-1-(4-Bromophenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide

N'-[(1Z)-1-(4-Bromophenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide

Cat. No.: B11667882
M. Wt: 520.4 g/mol
InChI Key: KMCXFHOMXQAIEV-IMRQLAEWSA-N
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Description

N’-[(1Z)-1-(4-Bromophenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide is a complex organic compound with a molecular formula of C28H28BrN5OS This compound is notable for its intricate structure, which includes a bromophenyl group, a triazole ring, and a sulfanyl-acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-(4-Bromophenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide typically involves multiple steps:

    Formation of the hydrazide: The initial step involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromobenzaldehyde hydrazone.

    Formation of the triazole ring: The hydrazone is then reacted with 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst to form the desired triazole ring.

    Final coupling: The final step involves the coupling of the triazole derivative with 2-bromoacetohydrazide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-(4-Bromophenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: The major products include the corresponding sulfoxides or sulfones.

    Reduction: The major products are the reduced forms of the triazole ring or the hydrazide moiety.

    Substitution: The major products are the substituted derivatives of the bromophenyl group.

Scientific Research Applications

N’-[(1Z)-1-(4-Bromophenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-(4-Bromophenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
  • N’-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide

Uniqueness

N’-[(1Z)-1-(4-Bromophenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H22BrN5OS

Molecular Weight

520.4 g/mol

IUPAC Name

N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H22BrN5OS/c1-17-8-14-22(15-9-17)31-24(20-6-4-3-5-7-20)29-30-25(31)33-16-23(32)28-27-18(2)19-10-12-21(26)13-11-19/h3-15H,16H2,1-2H3,(H,28,32)/b27-18-

InChI Key

KMCXFHOMXQAIEV-IMRQLAEWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(/C)\C3=CC=C(C=C3)Br)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CC=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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